2-Cyano-5-hydroxyphenylboronic acid
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Overview
Description
2-Cyano-5-hydroxyphenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with a boronic acid group (-B(OH)2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-hydroxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Oxidation: Formation of 2-cyano-5-oxophenylboronic acid.
Reduction: Formation of 2-amino-5-hydroxyphenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the coupling partner.
Scientific Research Applications
2-Cyano-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-hydroxyphenylboronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . Additionally, the cyano and hydroxy groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: 2-Cyano-5-hydroxyphenylboronic acid is unique due to the presence of both a cyano and a hydroxy group on the phenyl ring, which imparts distinct reactivity and binding properties compared to other phenylboronic acids . For example, 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used as intermediates in organic synthesis and have different electronic and steric properties . Phenylboronic acid, on the other hand, lacks the additional functional groups and is mainly used in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C7H6BNO3 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
(2-cyano-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,10-12H |
InChI Key |
JPEFZOPIMYKUQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)C#N)(O)O |
Origin of Product |
United States |
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